4-(Chloromethyl)phenethyl benzo[d]oxazole-5-carboxylate
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Overview
Description
4-(Chloromethyl)phenethyl benzo[d]oxazole-5-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)phenethyl benzo[d]oxazole-5-carboxylate typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol under specific conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)phenethyl benzo[d]oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
4-(Chloromethyl)phenethyl benzo[d]oxazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)phenethyl benzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes .
Comparison with Similar Compounds
2-Methoxy-5-chlorobenzo[d]oxazole: Known for its antibacterial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
2-Ethoxy-5-chlorobenzo[d]oxazole: Another compound with notable antibacterial activity.
Uniqueness: 4-(Chloromethyl)phenethyl benzo[d]oxazole-5-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C17H14ClNO3 |
---|---|
Molecular Weight |
315.7 g/mol |
IUPAC Name |
2-[4-(chloromethyl)phenyl]ethyl 1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C17H14ClNO3/c18-10-13-3-1-12(2-4-13)7-8-21-17(20)14-5-6-16-15(9-14)19-11-22-16/h1-6,9,11H,7-8,10H2 |
InChI Key |
DIOPCQCRKSSZAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCOC(=O)C2=CC3=C(C=C2)OC=N3)CCl |
Origin of Product |
United States |
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